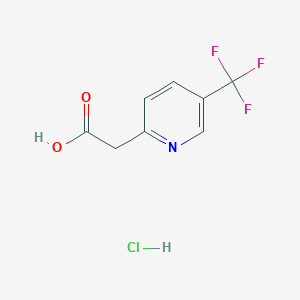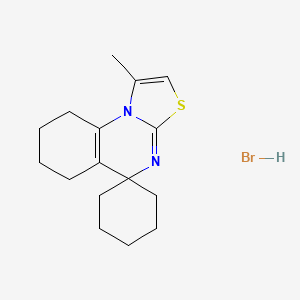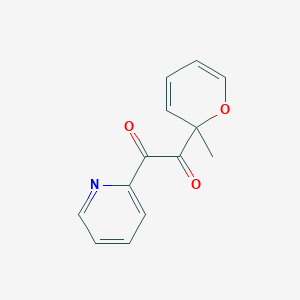
3-Ethyl-3H-purine-6(7H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-3H-purine-6(7H)-thione is a chemical compound with the molecular formula C7H8N4S It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3H-purine-6(7H)-thione typically involves the alkylation of purine derivatives. One common method is the reaction of 6-thiopurine with ethyl iodide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Ethyl-3H-purine-6(7H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
3-Ethyl-3H-purine-6(7H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Ethyl-3H-purine-6(7H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties.
相似化合物的比较
Similar Compounds
6-Thiopurine: A closely related compound with similar chemical properties but without the ethyl group.
3-Methyl-3H-purine-6(7H)-thione: Another derivative with a methyl group instead of an ethyl group.
Uniqueness
3-Ethyl-3H-purine-6(7H)-thione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This slight modification can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.
属性
分子式 |
C7H8N4S |
|---|---|
分子量 |
180.23 g/mol |
IUPAC 名称 |
3-ethyl-7H-purine-6-thione |
InChI |
InChI=1S/C7H8N4S/c1-2-11-4-10-7(12)5-6(11)9-3-8-5/h3-4H,2H2,1H3,(H,8,9) |
InChI 键 |
INDJOEUMDOPVIQ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=NC(=S)C2=C1N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


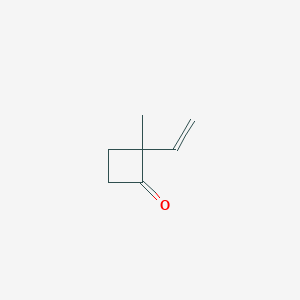

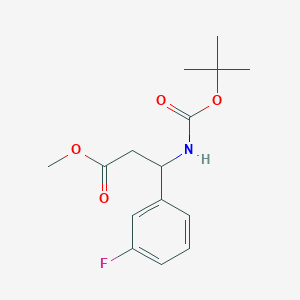
![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)
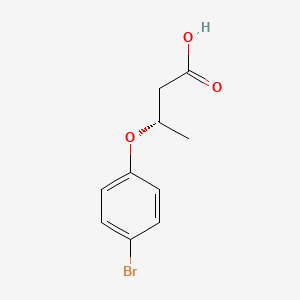

![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13095184.png)
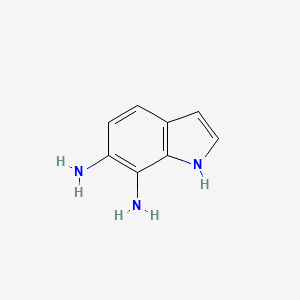
![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13095188.png)
![7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095190.png)
